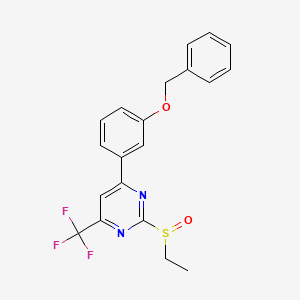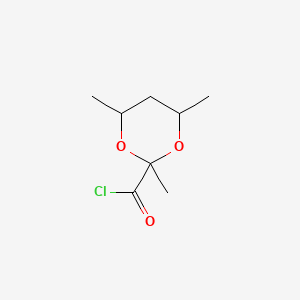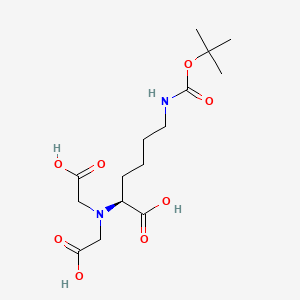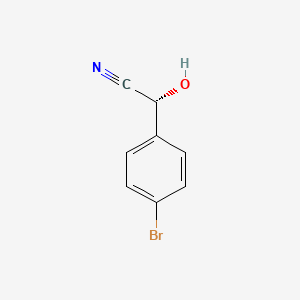
JWH-145
Übersicht
Beschreibung
JWH-145: ist ein synthetisches Cannabinoid aus der Naphthoylpyrrol-Familie. Es wurde erstmals 2006 von John W. Huffman und Kollegen synthetisiert, um die Natur der Ligandenbindung an den Cannabinoidrezeptor 1 zu untersuchen . Diese Verbindung wirkt als Agonist sowohl des Cannabinoidrezeptors 1 als auch des Cannabinoidrezeptors 2, mit einer moderaten Selektivität für den Cannabinoidrezeptor 2 .
Wissenschaftliche Forschungsanwendungen
JWH-145 has several scientific research applications, including:
Biology: Employed in biological studies to understand the effects of synthetic cannabinoids on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids for research and forensic purposes.
Wirkmechanismus
JWH-145, also known as “JRT5F2Y0NA” or “naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone”, is a synthetic cannabinoid from the naphthoylpyrrole family .
Target of Action
This compound acts as an agonist of the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite .
Mode of Action
This compound interacts with its targets, the CB1 and CB2 receptors, by binding to them. This binding action stimulates the receptors and results in various physiological changes . It has a moderate (~2.2x) selectivity for the CB2 receptor .
Biochemical Pathways
The activation of CB1 and CB2 receptors by this compound can affect various biochemical pathways. For instance, cannabinoids are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells by inducing or inhibiting various signaling cascades .
Pharmacokinetics
It’s known that synthetic cannabinoids like this compound are rapidly metabolized and can be detected in body fluids
Result of Action
The activation of CB1 and CB2 receptors by this compound can lead to a variety of molecular and cellular effects. For instance, it can modulate neurotransmitter release, thereby affecting neuronal activity . .
Biochemische Analyse
Biochemical Properties
JWH-145 interacts with the CB1 and CB2 receptors, acting as an agonist . It has a Ki value of 14 ± 2nM for the CB1 receptor and 6.4 ± 0.4nM for the CB2 receptor, indicating its affinity for these receptors
Cellular Effects
The cellular effects of this compound are primarily mediated through its interactions with the CB1 and CB2 receptors
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with the CB1 and CB2 receptors It acts as an agonist of these receptors, potentially influencing various cellular processes
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von JWH-145 beinhaltet die Reaktion von 1-Naphthoylchlorid mit 1-Pentyl-5-Phenyl-1H-Pyrrol-3-Carbonsäure in Gegenwart einer Base wie Triethylamin . Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Säulenchromatographie gereinigt.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: JWH-145 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Naphthoylgruppe, unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene oder Alkylierungsmittel in Gegenwart eines Katalysators.
Hauptprodukte:
Oxidation: Oxidierte Derivate von this compound.
Reduktion: Reduzierte Derivate von this compound.
Substitution: Substituierte Derivate von this compound.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Biologie: Wird in biologischen Studien eingesetzt, um die Auswirkungen von synthetischen Cannabinoiden auf zelluläre Prozesse zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich Schmerzlinderung und entzündungshemmender Eigenschaften.
Industrie: Wird bei der Entwicklung neuer synthetischer Cannabinoide für Forschungs- und forensische Zwecke eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Cannabinoidrezeptoren 1 und 2. Diese Rezeptoren gehören zur Familie der G-Protein-gekoppelten Rezeptoren und befinden sich hauptsächlich im zentralen und peripheren Nervensystem . Nach der Bindung aktiviert this compound diese Rezeptoren, was zur Modulation verschiedener Signalwege führt, die an der Schmerzempfindung, Entzündung und anderen physiologischen Prozessen beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
JWH-018: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen Struktur, aber unterschiedlichen Bindungsaffinitäten und Wirkungen.
JWH-073: Ähnlich wie JWH-018, aber mit einer anderen Alkylkettenlänge.
JWH-250: Eine Phenylacetylindol-Verbindung mit unterschiedlichen pharmakologischen Eigenschaften.
Einzigartigkeit von JWH-145: this compound ist einzigartig aufgrund seiner moderaten Selektivität für den Cannabinoidrezeptor 2, was es von anderen synthetischen Cannabinoiden wie JWH-018 und JWH-073 unterscheidet, die eine höhere Selektivität für den Cannabinoidrezeptor 1 haben .
Eigenschaften
IUPAC Name |
naphthalen-1-yl-(1-pentyl-5-phenylpyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO/c1-2-3-9-17-27-19-22(18-25(27)21-12-5-4-6-13-21)26(28)24-16-10-14-20-11-7-8-15-23(20)24/h4-8,10-16,18-19H,2-3,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXYYSHMURZHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016339 | |
| Record name | JWH-145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-19-8 | |
| Record name | JWH-145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-145 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRT5F2Y0NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
